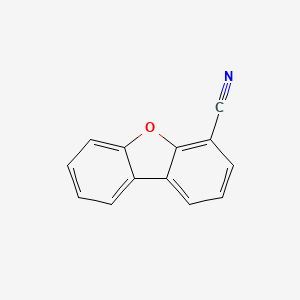

Dibenzofuran-4-carbonitrile

Description

Properties

CAS No. |

51412-72-7 |

|---|---|

Molecular Formula |

C13H7NO |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

dibenzofuran-4-carbonitrile |

InChI |

InChI=1S/C13H7NO/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7H |

InChI Key |

OYPJZMYWNAUSJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzofuran 4 Carbonitrile and Its Functionalized Derivatives

Direct Synthetic Approaches to Dibenzofuran-4-carbonitrile Core

The construction of the dibenzofuran (B1670420) framework is the initial critical step. Various synthetic strategies have been developed, ranging from metal-free cyclizations to transition-metal-catalyzed C–O bond formations.

Transition-Metal-Free Cyclization Strategies

In recent years, synthetic methods that avoid the use of transition metals have gained significant traction due to their cost-effectiveness and reduced environmental impact. One notable approach involves a cascade reaction of propargylamines with imidazolium (B1220033) methylides. nih.gov This method allows for the efficient assembly of structurally diverse dibenzofurans under ambient, open-air conditions. The reaction proceeds through a double 1,4-conjugate addition followed by an intramolecular annulation, offering good to excellent yields and tolerating a variety of functional groups. nih.gov

Another metal-free approach is the oxidative dehydrogenative carboannulation, which has been successfully applied to construct C60-fused dibenzofuran derivatives. nih.govfigshare.com This method is characterized by its high atom economy and operational simplicity. nih.gov

| Method | Starting Materials | Conditions | Key Features | Reference |

| Cascade Annulation | Propargylamines, Imidazolium methylides | Potassium t-butoxide, Potassium hydroxide, Acetonitrile (B52724), 80 °C | Transition-metal-free, bench-top air atmosphere, good functional group tolerance. | nih.gov |

| Oxidative Dehydrogenative Carboannulation | Fullerene C60, appropriate aromatic precursors | Oxidative conditions | High atom economy, operational simplicity, access to scarce fullerene derivatives. | nih.govfigshare.com |

Palladium-Catalyzed Intramolecular C–O Bond Formation

Palladium catalysis is a powerful tool for the synthesis of dibenzofurans. A prominent strategy involves the intramolecular C–O bond formation through phenol-directed C–H activation/cyclization. nih.govacs.org This reaction can be performed using air as the oxidant, making it a practical and environmentally friendly option. nih.govacs.org Studies have shown that the turnover-limiting step in this process is the C–O reductive elimination rather than the C–H activation. nih.govacs.org This methodology tolerates a wide array of functional groups, providing a versatile route to substituted dibenzofurans. nih.govacs.orgresearchgate.net

Another palladium-catalyzed route involves a domino C–C bond formation and iron-catalyzed cycloisomerization/aromatization, which provides access to fused dibenzofuran derivatives. acs.org Additionally, one-pot procedures involving consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling of aryl halides and ortho-bromophenols have been developed for the efficient synthesis of dibenzofurans. jst.go.jp

| Catalyst System | Starting Materials | Key Reaction Type | Yields | Reference |

| Pd(0)/Pd(II) | o-Arylphenols | Phenol-directed C–H activation/C–O cyclization | Varies by substrate | nih.govacs.org |

| Pd(0) / Fe(III) | Propargyl ethers of 2-halo phenols | Domino carbopalladation/Suzuki coupling and cycloisomerization/aromatization | High | acs.org |

| Pd(OAc)₂ | Aryl halides, o-Bromophenols | One-pot SNAr and intramolecular aryl-aryl coupling | 32-99% | jst.go.jp |

Copper-Catalyzed Cycloaddition and Coupling Reactions

Copper-catalyzed reactions represent another important avenue for the synthesis of the dibenzofuran core. One method involves the deborylative ring contraction of dibenzoxaborins, which proceeds under mild conditions and exhibits a broad substrate scope. researchgate.net This allows for the preparation of various functionalized dibenzofurans. researchgate.net

A one-pot, two-step method has also been developed that involves an initial iron(III)-catalyzed regioselective iodination of activated aryl rings, followed by a copper(I)-catalyzed intramolecular O-arylation. acs.org This approach is applicable to the synthesis of dihydrobenzofurans and has been used in the total synthesis of natural products. acs.org Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. rsc.org

| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |

| Copper | Dibenzoxaborins | Deborylative ring contraction | Mild conditions, broad substrate scope. | researchgate.net |

| CuI | Iodinated activated aryl rings | Intramolecular O-arylation | One-pot, two-step process with initial Fe(III)-catalyzed iodination. | acs.org |

| Copper | Phenols, Alkynes | Aerobic oxidative cyclization | Regioselective, one-pot procedure. | rsc.org |

Photoinduced Cyclization Pathways

Photoinduced reactions offer a unique, metal-free approach to dibenzofuran synthesis. The SRN1 (nucleophilic substitution by a radical chain mechanism) reaction has been effectively utilized for the intramolecular cyclization to form the C–O bond. acs.orgnih.gov One strategy involves a three-step process: bromination of o-arylphenols, Suzuki–Miyaura cross-coupling, and subsequent photoinduced cyclization. acs.orgnih.gov

A more direct, metal-free, and photocatalyst-free method has also been reported. acs.orgnih.gov This approach involves the photoinduced reaction of substituted phenols and o-dihalobenzenes in a one-pot fashion. conicet.gov.ar The yields for these photoinduced methods can range from low to moderate depending on the substrates and reaction conditions. acs.orgnih.gov A study has reported the synthesis of Dibenzo[b,d]furan-2-carbonitrile with a 31% yield using a photoinduced intramolecular reaction. conicet.gov.ar

| Method | Starting Materials | Key Features | Yield of Dibenzo[b,d]furan-2-carbonitrile | Reference |

| Photoinduced Intramolecular SRN1 | Brominated o-arylphenols after Suzuki coupling | Three-step process | - | acs.orgnih.gov |

| Photoinduced Intermolecular Reaction | Substituted phenols, o-Dihalobenzenes | Metal-free, photocatalyst-free, one-pot | 31% | conicet.gov.ar |

| Visible-light-promoted synthesis | - | Transition-metal-free | - | dntb.gov.ua |

Routes Incorporating the Carbonitrile Functionality

Once the dibenzofuran core is established, the carbonitrile group can be introduced. The most direct method for this is through cyanation reactions.

Nitrile Group Introduction via Cyanation Reactions

The direct C–H cyanation of an existing dibenzofuran ring is a highly desirable and atom-economical strategy. Research has shown that a non-directed C–H cyanation of dibenzofuran can be achieved with high regioselectivity. nih.govscispace.comchemrxiv.org

A ligand-accelerated, non-directed C–H cyanation of arenes has been developed, and when applied to dibenzofuran, the cyanation selectively occurs at the 4-position. nih.govscispace.comchemrxiv.org This selectivity is noteworthy as other reactions, such as olefination, tend to occur at the 2-position, suggesting that electronic effects play a more significant role than steric effects in directing the cyanation. nih.govscispace.com

Another effective method is the nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile as the cyanide source. This reaction has been successfully applied to the cyanation of dibenzofuran, affording the product in good yield. rsc.org

| Method | Substrate | Cyanating Agent | Catalyst/Ligand | Yield | Selectivity | Reference |

| Non-directed C–H Cyanation | Dibenzofuran | N/A | Pd(OAc)₂ / 2-pyridone ligand | Good | 4-position | nih.govscispace.comchemrxiv.org |

| Nickel-catalyzed Cyanation | Dibenzofuran | Acetonitrile | Ni(MeCN)₆₂ / 1,10-phenanthroline | 88% | - | rsc.org |

| Direct Oxidative Cyanation | Dibenzofuran | Cyano-1,2-BenziodoXol-3(1H)-one (CBX) | Transition-metal free | - | - | researchgate.net |

Multi-Step Synthesis from Pre-functionalized Dibenzofuran Scaffolds

The synthesis of this compound can be efficiently achieved by introducing the nitrile group onto a dibenzofuran backbone. This approach relies on the initial synthesis of the core dibenzofuran structure, which is then functionalized in a subsequent step.

One of the most direct methods is the C-H cyanation of dibenzofuran itself. Research has demonstrated a palladium-catalyzed, non-directed C-H cyanation of arenes that shows remarkable selectivity for the 4-position of the dibenzofuran nucleus. nih.govscispace.comchemrxiv.org This transformation is typically promoted by a 2-pyridone ligand. In these reactions, the electronic properties of the substrate are believed to play a more significant role in directing the substitution than steric effects. nih.govscispace.com For instance, the use of a palladium acetate (B1210297) catalyst with a 3,5-dichloro-2-pyridone (B189641) ligand can effectively facilitate this cyanation. nih.gov

An alternative multi-step approach involves the synthesis of a halogenated dibenzofuran, which then serves as a precursor for the nitrile. For example, a nickel-catalyzed cyanation has been shown to be effective for a variety of aryl halides, including heterocyclic systems like dibenzofuran. rsc.org This method provides an excellent yield for the cyanation of bromo-dibenzofuran, although the specific isomer was not detailed in the study. rsc.org The process uses a nickel(II) pre-catalyst, a phenanthroline ligand, and a silyl-dihydropyrazine reagent which acts as both a reductant and a silylation agent to enable the catalytic cycle via C-CN bond cleavage. rsc.org

Furthermore, functionalized dibenzofuran nitriles can be prepared through the construction of the dibenzofuran ring from pre-functionalized precursors. A copper-catalyzed aerobic oxidative cycloetherification of o-arylphenols is one such method. sorbonne-universite.fr This approach has been used to synthesize derivatives like 6-acetamido-2-cyanodibenzofuran. The reaction proceeds by heating the substituted o-arylphenol with a copper(II) acetate catalyst and pivalic acid in DMSO under an oxygen atmosphere. sorbonne-universite.fr This demonstrates that the cyano group can be present on one of the aromatic precursors before the final ring-closing reaction to form the dibenzofuran structure.

A summary of representative multi-step synthetic approaches is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Dibenzofuran | Pd(OAc)₂, 3,5-dichloro-2-pyridone ligand, CN source | This compound | Good | nih.gov |

| Bromo-dibenzofuran | Ni(MeCN)₆₂, 1,10-phenanthroline, Si-Me₄-DHP | Cyanodibenzofuran | 88% | rsc.org |

| Substituted o-arylphenol | Cu(OAc)₂, PivOH, O₂, DMSO, 100-110 °C | 6-Acetamido-2-cyanodibenzofuran | 81% | sorbonne-universite.fr |

Modular Approaches for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules from a common set of starting materials through modular and efficient reaction pathways. cam.ac.ukfrontiersin.orgrsc.org For the synthesis of a library of functionalized dibenzofurans, including derivatives like this compound, modular strategies that allow for the easy introduction of various substituents are highly valuable.

A convergent and modular strategy for constructing highly functionalized dibenzofurans has been developed, which is well-suited for a DOS approach. digitellinc.com This strategy involves two key transformations:

Suzuki-Miyaura Cross-Coupling: A polyfunctionalized aryl bromide is coupled with a polyfunctionalized arylboronic acid to assemble a biphenyl (B1667301) moiety. This step is highly modular, as a wide variety of commercially available or readily synthesized aryl bromides and boronic acids can be used, allowing for the introduction of diverse functional groups on both aromatic rings. digitellinc.com

Intramolecular C-H Activation/O-Arylation: The resulting biphenyl intermediate, which contains a hydroxyl group ortho to the newly formed bond, undergoes a palladium-catalyzed intramolecular cyclization to form the central furan (B31954) ring. digitellinc.comnih.gov

This build/couple/pair-type strategy allows for the creation of a library of dibenzofurans with varied substitution patterns. frontiersin.org By selecting an arylboronic acid or aryl bromide that contains a cyano group, or a group that can be converted to a nitrile, derivatives like this compound can be specifically targeted within a larger library synthesis. For example, coupling a 2-hydroxyphenylboronic acid with a 2-bromo-5-cyanobenzonitrile under Suzuki conditions would generate a biphenyl precursor that, upon intramolecular C-O bond formation, would yield a dicyanodibenzofuran derivative.

Another modular approach involves a domino "twofold Heck/6π-electrocyclization" reaction sequence starting from di- or tri-brominated benzofurans. researchgate.net This method allows for the rapid assembly of the dibenzofuran core with functionality derived from the vinyl partner in the Heck reaction, offering another avenue for generating structural diversity.

The principles of these modular approaches are outlined in the following table.

| Synthetic Phase | Description | Key Reactions | Potential for Diversity |

| Build/Couple | Assembly of a substituted biphenyl precursor. | Suzuki-Miyaura Cross-Coupling | A wide array of functional groups can be introduced by varying the aryl bromide and arylboronic acid starting materials. |

| Pair/Fold | Intramolecular cyclization to form the dibenzofuran core. | Pd-catalyzed C-H Activation / C-O Bond Formation | The nature of the cyclization precursor dictates the final substitution pattern on the dibenzofuran scaffold. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of dibenzofurans is crucial for optimizing reaction conditions and expanding their scope. Several mechanistic aspects of key transformations have been investigated.

For the palladium-catalyzed synthesis of dibenzofurans from o-arylphenols via C-H activation and C-O cyclization, it has been found that the turnover-limiting step is the C-O reductive elimination from the palladium(II) intermediate, rather than the C-H activation step. nih.gov This insight is critical for the rational design of more efficient catalysts and reaction conditions.

In the case of the direct, non-directed C-H cyanation of dibenzofuran, selectivity is a key mechanistic question. The observed preference for cyanation at the 4-position suggests that electronic effects are the dominant controlling factor. nih.govscispace.com The reaction likely proceeds through a concerted metalation-deprotonation pathway, where the electronic environment of the C-H bond influences the regioselectivity of the palladium catalyst's interaction with the aromatic system.

Mechanistic studies have also been performed on the formation of the dibenzofuran core from different precursors using computational methods like density functional theory (DFT). For the formation of dibenzofuran from the partial oxidation of anthracene, calculations suggest that the presence of water can have a significant catalytic effect, lowering the activation barriers. nih.gov Other studies have investigated the gas-phase formation of dibenzofuran from precursors like phenanthrene (B1679779) and fluorene (B118485), identifying the most favorable reaction pathways and the role of radicals such as •OH. nih.govmdpi.com

For syntheses starting from cyclic diaryliodonium salts, a proposed mechanism involves an oxygen-iodine exchange. acs.org The catalytic cycle is thought to begin with the oxidative addition of the diaryliodonium salt to a Cu(I) species. Subsequent ligand exchange with water leads to the formation of the crucial C-O bonds and regeneration of the catalyst. acs.org

These mechanistic studies provide a deeper understanding of how this compound and its analogs are formed, paving the way for the development of novel and more efficient synthetic routes.

Chemical Reactivity and Advanced Derivatization of Dibenzofuran 4 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution, with the reactivity of its positions generally following the order 2 > 3 > 1 > 4. rsc.orgpsu.edu The presence of the electron-withdrawing carbonitrile group at the 4-position deactivates the ring system towards electrophilic attack and directs incoming electrophiles primarily to the ring system away from its own.

Notable electrophilic substitution reactions include:

Nitration: Direct nitration of unsubstituted dibenzofuran typically yields a mixture of 2- and 3-nitro-dibenzofurans. psu.edu For Dibenzofuran-4-carbonitrile, nitration is expected to occur on the unsubstituted ring, with the 7- and 8-positions being the most likely sites for substitution. The synthesis of 4-nitrodibenzofuran (B3057948) derivatives has been achieved through alternative routes, such as the double functionalization of 2'-amino-biphenyl-2-ols, highlighting the challenges of direct nitration at the 4-position. psu.eduresearchgate.net

Halogenation: Dibenzofuran can undergo halogenation reactions, such as bromination and chlorination, in the presence of a suitable Lewis acid or other catalytic systems. atamanchemicals.comekb.egrsc.orgmdpi.com For this compound, halogenation would be anticipated to proceed on the unsubstituted aromatic ring, leading to halo-derivatives that are valuable precursors for further functionalization via cross-coupling reactions.

Friedel-Crafts Reactions: The dibenzofuran nucleus can participate in Friedel-Crafts acylation and alkylation. atamanchemicals.comekb.egwikipedia.org For instance, the benzoylation of dibenzofuran has been studied in detail, showing a high preference for substitution at the 2-position. epa.gov In the case of this compound, the deactivating nature of the nitrile group would make Friedel-Crafts reactions more challenging and would favor substitution on the remote aromatic ring.

The regioselectivity of these reactions is a critical consideration, with the directing effects of the furan (B31954) oxygen and the deactivating nitrile group playing a crucial role in determining the position of substitution.

Nucleophilic Additions and Substitutions at the Carbonitrile Moiety

The carbon-nitrogen triple bond of the carbonitrile group is electrophilic in nature, making it susceptible to attack by nucleophiles. lumenlearning.comlibretexts.org This reactivity is a cornerstone for the derivatization of this compound.

Key reactions at the carbonitrile moiety include:

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This provides a pathway to convert the nitrile functionality into a carbonyl group, significantly expanding the synthetic possibilities.

Addition of other Nucleophiles: A variety of other nucleophiles can react with the nitrile group, leading to the formation of diverse heterocyclic systems or other functional groups.

The susceptibility of the nitrile group to nucleophilic attack allows for its use as a synthetic linchpin in the construction of more complex molecular architectures based on the dibenzofuran framework.

Radical Reactions and Their Applications in Functionalization

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. While specific studies on radical reactions involving this compound are not extensively documented, general principles suggest potential applications. For instance, photoinduced radical reactions have been employed for the synthesis of the dibenzofuran nucleus itself through intramolecular cyclization. conicet.gov.ar

Furthermore, metalloradical catalysis represents a modern approach for the synthesis of functionalized furans and could potentially be adapted for the derivatization of the dibenzofuran system. organic-chemistry.org These methods, which often proceed under mild conditions, could provide complementary strategies to traditional ionic reaction pathways for the introduction of new substituents onto the this compound scaffold.

Metal-Catalyzed Cross-Coupling Reactions for C–C and C–N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been widely applied to dibenzofuran derivatives. To utilize these reactions, this compound would first need to be converted to a suitable precursor, such as a halogenated or boronic acid derivative.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form C-C bonds by coupling an organoboron compound with a halide. Biphenyl (B1667301) and dibenzofuran derivatives have been synthesized using this method. nih.govresearchgate.net For example, a bromo-dibenzofuran-4-carbonitrile could be coupled with various boronic acids to introduce new aryl or alkyl substituents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netsci-hub.sethieme-connect.com This reaction could be used to introduce alkenyl groups onto the dibenzofuran core of this compound.

Negishi Coupling: This reaction employs an organozinc reagent and a halide in the presence of a nickel or palladium catalyst. It has been used in the synthesis of dibenzofurans in a one-pot procedure. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of C-N bonds. A halogenated this compound could be coupled with various amines to synthesize amino-dibenzofuran derivatives.

The following table provides a summary of representative metal-catalyzed cross-coupling reactions applicable to dibenzofuran derivatives.

| Reaction Name | Catalyst/Reagents | Bond Formed | Application to this compound |

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid | C-C | Coupling of a halo-dibenzofuran-4-carbonitrile with boronic acids. |

| Heck | Pd catalyst, Base, Alkene | C-C | Alkenylation of a halo-dibenzofuran-4-carbonitrile. |

| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C | Coupling of a halo-dibenzofuran-4-carbonitrile with organozinc compounds. |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Amination of a halo-dibenzofuran-4-carbonitrile. |

Transformations of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids, Amides, Tetrazoles)

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. lumenlearning.comlibretexts.orgbyjus.comlibretexts.orgjove.comchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.orgbyjus.comlibretexts.org The resulting dibenzofuran-4-carboxylic acid can serve as a precursor for a wide range of other derivatives.

Partial Hydrolysis to Amides: The hydrolysis of nitriles can be stopped at the amide stage under carefully controlled, milder conditions. lumenlearning.comlibretexts.orgcommonorganicchemistry.comchemistrysteps.com Both acid and base-catalyzed methods can be employed for this transformation. libretexts.org

Conversion to Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for the synthesis of 5-substituted tetrazoles. researchgate.net This reaction is often catalyzed by zinc salts or other Lewis acids and can be performed in water or other solvents. acs.orgtandfonline.comrsc.org The resulting dibenzofuran-4-yl-tetrazole would be a bioisostere of the carboxylic acid, with potential applications in medicinal chemistry. researchgate.net

Below is a table summarizing the transformation of the nitrile group.

| Target Functional Group | Reagents and Conditions | Intermediate |

| Carboxylic Acid | H₃O⁺ or OH⁻, heat | Amide |

| Amide | H₂O, mild acid or base | - |

| Tetrazole | Sodium azide (NaN₃), Zn salt (e.g., ZnBr₂), reflux | - |

Regioselectivity and Stereocontrol in Functionalization Reactions

Controlling the regioselectivity and stereochemistry of reactions is paramount in the synthesis of complex molecules.

Regioselectivity: In electrophilic substitutions on the this compound core, the inherent reactivity of the dibenzofuran positions and the directing effects of the nitrile group and the furan oxygen atom are the primary determinants of the reaction's regiochemical outcome. rsc.orgpsu.edu In metal-catalyzed cross-coupling reactions, the position of the leaving group (e.g., a halogen) dictates the site of functionalization. researchgate.netnih.gov The choice of ligands and reaction conditions can also influence the regioselectivity. nih.gov

Stereocontrol: For reactions that generate chiral centers or axial chirality, achieving high stereocontrol is a significant challenge. In the context of dibenzofuran chemistry, enantioselective functionalization can be achieved using chiral catalysts or chiral directing groups. snnu.edu.cn For instance, transition-metal-catalyzed enantioselective C-H bond functionalization has emerged as a powerful strategy for the synthesis of chiral biaryl compounds. snnu.edu.cn While specific applications to this compound are not widely reported, these advanced methods hold promise for the stereocontrolled synthesis of its chiral derivatives.

The careful selection of reagents, catalysts, and reaction conditions is essential to achieve the desired regiochemical and stereochemical outcomes in the derivatization of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of dibenzofuran-4-carbonitrile, offering precise insights into the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions of these signals are crucial for confirming the substitution pattern. For instance, the protons adjacent to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a lower field compared to other protons on the same ring.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the aromatic rings and the nitrile group showing distinct resonances. The carbon atom of the nitrile group (C≡N) typically appears in a unique region of the spectrum, while the chemical shifts of the aromatic carbons are influenced by their position relative to the nitrile group and the furan (B31954) oxygen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 7.68 (d, J=7.7 Hz) | C-1: 121.9 |

| H-2 | 7.48 (t, J=7.6 Hz) | C-2: 128.8 |

| H-3 | 7.72 (dd, J=8.3, 0.9 Hz) | C-3: 123.3 |

| - | - | C-4: 110.1 |

| H-6 | 8.24 (dd, J=7.8, 1.4 Hz) | C-6: 129.5 |

| H-7 | 7.56 (td, J=7.5, 1.4 Hz) | C-7: 123.0 |

| H-8 | 7.75 (td, J=8.3, 1.2 Hz) | C-8: 125.1 |

| H-9 | 8.03 (dd, J=7.7, 1.2 Hz) | C-9: 112.2 |

| - | - | C-4a: 155.1 |

| - | - | C-9a: 122.3 |

| - | - | C-5a: 150.8 |

| - | - | C-9b: 126.9 |

| - | - | CN: 117.1 |

Note: The specific J-coupling constants (Hz) are indicative of the through-bond coupling between adjacent protons and are critical for definitive assignments.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the H-H connectivity within the dibenzofuran (B1670420) rings, allowing for the tracing of the proton network throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for unambiguously assigning the ¹³C signals based on the previously assigned ¹H signals, or vice versa. Each cross-peak in the HSQC spectrum represents a C-H bond.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and semi-polar compounds like this compound. In tandem mass spectrometry (MS/MS), the parent ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of the nitrile group (CN) or other characteristic cleavages of the dibenzofuran ring system.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be employed to assess the purity of a sample by separating it from any volatile impurities. The mass spectrum obtained for the main chromatographic peak can then be used to confirm the identity of the compound. The retention time in the gas chromatogram is also a characteristic property that can be used for identification.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers the highest mass resolution and accuracy currently available. This technique is particularly useful for the unambiguous determination of the elemental composition of this compound and for resolving complex mixtures that may not be separable by other means. The ultra-high resolution of FTICR-MS can distinguish between ions with very similar masses, providing a high degree of confidence in the molecular formula assignment.

Table 2: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Information Obtained | Primary Application |

| ESI-MS/MS | Electrospray Ionization | Molecular weight, fragmentation pathways, structural information | Structural elucidation of polar/semi-polar compounds |

| GC-MS | Electron Ionization (typically) | Molecular weight, fragmentation patterns, retention time | Purity assessment, analysis of volatile impurities |

| FTICR-MS | Various (e.g., ESI, MALDI) | Extremely accurate mass measurement, elemental composition | Unambiguous molecular formula determination, complex mixture analysis |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. montana.eduwhiterose.ac.uk While a dedicated, fully assigned experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be predicted with high accuracy based on the well-established behavior of its constituent parts: the nitrile group and the dibenzofuran core.

The most definitive feature in the vibrational spectrum is the nitrile (C≡N) stretching mode. This vibration typically appears as a strong, sharp band in the infrared spectrum in the range of 2260-2220 cm⁻¹. In Raman spectroscopy, this bond also gives a distinct, though often less intense, signal in the same region.

The dibenzofuran framework contributes a series of characteristic bands. Vibrational spectra of the parent dibenzofuran molecule confirm its planar C2v structure. researchgate.net Key vibrations for the this compound structure would include:

Aromatic C-H stretching: These modes appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce a group of bands in the 1650-1400 cm⁻¹ range. For the parent dibenzofuran, significant Raman and IR bands are noted around 1600 cm⁻¹. researchgate.netresearchgate.netaps.org

C-O-C stretching: The asymmetric stretching of the furan ether linkage (C-O-C) is a key identifier for the dibenzofuran core, typically found in the 1300-1200 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens are characteristic and appear below 900 cm⁻¹.

The combination of these techniques provides a vibrational fingerprint of the molecule, confirming the presence of both the nitrile functionality and the integrity of the dibenzofuran ring system. photothermal.comnih.gov

Table 1: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1650 - 1400 | Medium to Strong |

| C-O-C Asymmetric Stretch | Dibenzofuran Ether | 1300 - 1200 | Strong |

Rotational Spectroscopy for Gas-Phase Structure and Conformation

Rotational spectroscopy, typically conducted using microwave radiation, offers unparalleled precision in determining the geometric structure of molecules in the gas phase. researchgate.net This technique measures the transitional energies between quantized rotational states, which are directly dependent on the molecule's moments of inertia.

While a rotational spectrum specific to this compound has not been published, extensive analysis has been performed on the parent molecule, dibenzofuran. researchgate.net The study of dibenzofuran provides a foundational understanding of the core ring structure's geometry. The analysis assigned 40 distinct rotational transitions, allowing for the highly accurate determination of its rotational constants. researchgate.net

These constants confirm that dibenzofuran is an asymmetric top molecule with a rigid, planar structure and C₂ᵥ symmetry. researchgate.net The planarity of the fused ring system is a critical structural parameter. The substitution of a nitrile group at the 4-position is not expected to significantly perturb this planarity. Therefore, the structural data for dibenzofuran serves as an excellent baseline model for the geometry of this compound.

Table 2: Experimental Rotational Constants for Dibenzofuran

| Parameter | Description | Value (MHz) |

|---|---|---|

| A | Rotational Constant | 2278.19770(38) |

| B | Rotational Constant | 601.12248(10) |

| C | Rotational Constant | 475.753120(98) |

Data sourced from a study on the pure rotational spectrum of dibenzofuran. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional molecular structure and crystal packing arrangement of a compound in the solid state. bibliotekanauki.pl Although a crystal structure for this compound itself is not publicly available, the structure of a very closely related derivative, 5-(dibenzofuran-4-yl)-2′-deoxyuridine, has been determined, providing an accurate model for the dibenzofuran-4-yl moiety. nih.gov

The analysis of this derivative shows that the dibenzofuran ring system is nearly planar, with a very small dihedral angle of 30.7(2)° between the pyrimidine (B1678525) and dibenzofuranyl ring systems connected by a C-C bond. nih.gov The internal bond lengths and angles of the dibenzofuran portion are consistent with a stable, aromatic fused-ring system.

In the solved crystal structure, the packing is governed by a network of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov For pure this compound, while lacking the hydroxyl and amine groups of the uridine (B1682114) derivative, the crystal packing would be heavily influenced by other intermolecular forces. Strong dipole-dipole interactions originating from the polar nitrile group would be expected to play a major role, alongside π-π stacking interactions between the planar aromatic ring systems of adjacent molecules. Dibenzofuran derivatives commonly crystallize in monoclinic or triclinic systems, a trend that would likely hold for the nitrile-substituted variant. smolecule.com

Table 3: Selected Molecular Geometry Parameters for the Dibenzofuran-4-yl Moiety

| Parameter | Description | Value |

|---|---|---|

| C-C Bond Length | Connecting dibenzofuran to substituent | 1.489 (6) Å |

| C=C Bond Length | Within pyrimidine ring | 1.353 (6) Å |

| C-C Bond Length | Longest within pyrimidine ring | 1.447 (6) Å |

| Dihedral Angle | Between pyrimidine and dibenzofuran systems | 30.7 (2)° |

Data derived from the crystal structure of 5-(dibenzofuran-4-yl)-2′-deoxyuridine. nih.gov

Theoretical and Computational Chemistry Investigations of Dibenzofuran 4 Carbonitrile

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its chemical and physical properties. Frontier Molecular Orbital (FMO) theory is a fundamental concept within electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and charge transfer characteristics.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.

For the parent compound, dibenzofuran (B1670420), computational studies have determined the HOMO-LUMO energy gap to be approximately 5.028 eV. This relatively large gap suggests that dibenzofuran is a stable molecule. The analysis also reveals that the HOMO is primarily localized on the benzene (B151609) rings, while the LUMO is distributed across the entire molecule. For Dibenzofuran-4-carbonitrile, the introduction of the electron-withdrawing nitrile (-CN) group is expected to lower the energies of both the HOMO and LUMO, potentially leading to a smaller energy gap and altered reactivity compared to the parent compound.

Table 1: Frontier Molecular Orbital Properties of Dibenzofuran (as a reference)

| Property | Value |

| HOMO Energy | Not specified in search results |

| LUMO Energy | Not specified in search results |

| HOMO-LUMO Gap | 5.028 eV |

Density Functional Theory (DFT) Calculations for Energetics and Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations can accurately predict molecular geometries, energies, and a host of other properties by approximating the electron density of the system.

For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry). This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, DFT can compute thermodynamic properties like enthalpy, entropy, and Gibbs free energy, providing insights into the molecule's stability and the energetics of potential reactions.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as electrophilic aromatic substitution or nucleophilic addition to the nitrile group. DFT calculations can be used to locate the transition state structures and calculate their energies. This information allows for the determination of activation energies, which are critical for understanding reaction rates. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state connects the desired reactants and products.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic and vibrational characteristics.

For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, can be directly compared with experimental measurements.

Similarly, vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the C≡N stretch of the nitrile group or the C-O-C stretches of the furan (B31954) ring.

For the parent dibenzofuran, calculated vibrational frequencies for C-C, C-H, and C-O vibrations have shown good agreement with experimental FT-IR spectra.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, play a crucial role in determining the supramolecular structure and condensed-phase properties of molecules. Computational methods can be used to investigate the nature and strength of these interactions.

Quantum Chemical Studies on Photoexcitation and Emission Properties

The interaction of molecules with light is a fundamental process with applications in areas such as organic light-emitting diodes (OLEDs) and photochemistry. Quantum chemical studies can provide detailed insights into the photoexcitation and subsequent emission (fluorescence and phosphorescence) properties of molecules.

For this compound, computational methods like TD-DFT and post-Hartree-Fock methods can be used to explore the nature of its excited states. These calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding the molecule's photophysical behavior. The energy difference between S1 and T1 (the singlet-triplet splitting) and the spin-orbit coupling between these states can be calculated to predict the efficiency of intersystem crossing and the likelihood of phosphorescence. Such studies would be essential for evaluating the potential of this compound as a material for optoelectronic applications.

Applications of Dibenzofuran 4 Carbonitrile in Advanced Materials and Chemical Sciences

Optoelectronic Materials Research

The unique electronic and photophysical properties of the dibenzofuran (B1670420) core, combined with the electron-accepting nature of the nitrile group, make Dibenzofuran-4-carbonitrile a molecule of significant interest in the development of materials for organic electronics.

Host Materials in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)

In the architecture of an OLED, the host material plays a critical role in the emissive layer by dissolving the dopant emitter, facilitating charge transport, and confining excitons on the emitter molecules. Dibenzofuran-based compounds are excellent candidates for host materials, particularly for high-energy blue phosphorescent emitters, due to their high triplet energy. researchgate.netopenreadings.eu The rigid structure of dibenzofuran contributes to high thermal stability and good charge carrier mobility.

The introduction of a carbonitrile (-CN) group is a strategic approach to create bipolar host materials. The dibenzofuran unit typically exhibits better hole-transporting (p-type) characteristics, while the electron-withdrawing carbonitrile group enhances electron-transporting (n-type) properties. rsc.org This bipolar nature allows for a more balanced charge flux within the emissive layer, which improves device efficiency and longevity.

While research on this compound itself is specific, studies on closely related systems demonstrate this principle effectively. For instance, bipolar host materials have been synthesized by coupling a dibenzofuran unit with a cyano-substituted fluorene (B118485) moiety. rsc.org In these molecules, the dibenzofuran part serves as the p-type component and the cyanofluorene as the n-type component. Yellow PHOLEDs fabricated with these hosts have achieved high efficiencies, with one device showing a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A. rsc.org

Table 1: Performance of Yellow PHOLEDs with Dibenzofuran-Cyanofluorene Bipolar Host Materials rsc.org

| Host Material Isomer | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color Coordinates (at 1000 cd/m²) |

|---|---|---|---|

| CF-1-BzF | 71.9 | 23.5 | (0.50, 0.50) |

| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |

| CF-3-BzF | 68.9 | 22.8 | (0.51, 0.49) |

Organic Semiconducting Materials Development

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furan (B31954) and its fused-ring derivatives, such as dibenzofuran, are important building blocks for these materials. nih.govbohrium.com The advantages of using furan-based structures include their structural rigidity, tendency for favorable molecular stacking, and good solubility. nih.gov

This compound can be conceptualized as a donor-acceptor type structure, where the dibenzofuran skeleton acts as a weak donor or a wide-bandgap bridge and the carbonitrile group functions as an acceptor. This intramolecular charge-transfer character is a key feature in the design of modern organic semiconductors. mdpi.comnih.gov The planarity of the dibenzofuran unit facilitates π-π stacking in the solid state, which is crucial for efficient charge transport between molecules, a key requirement for high-performance semiconductor materials. nih.gov

Charge Transport Characteristics and Energy Level Engineering

The performance of an optoelectronic device is fundamentally governed by the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of its constituent materials. The dibenzofuran framework provides good electron transport ability and a high triplet energy level, which is essential for OLED hosts. researchgate.netresearchgate.net

The addition of a carbonitrile group significantly influences these energy levels. As a strong electron-withdrawing group, the -CN moiety tends to lower the LUMO energy level of the molecule. A lower LUMO level facilitates easier electron injection from the cathode and can improve electron transport. mdpi.com This modulation creates a material with more balanced charge transport capabilities.

Studies on related dibenzofuran-based oligomers designed as hole transport materials (HTMs) show that their HOMO levels are typically in the range of -5.27 to -5.30 eV. nih.gov The LUMO levels for these materials were calculated to be between -3.10 and -3.19 eV. nih.gov By incorporating a group like carbonitrile, the LUMO level can be further stabilized (lowered) to enhance electron transport, thereby engineering a bipolar material suitable for the emissive layer in OLEDs. This precise tuning of frontier molecular orbitals is a cornerstone of modern materials design.

Ligand Design and Catalysis

The rigid and well-defined geometry of the dibenzofuran scaffold makes it an attractive platform for the design of chiral ligands used in asymmetric catalysis. These ligands can create a specific and sterically hindered environment around a metal center, enabling high levels of stereocontrol in chemical reactions. nbinno.com

Chiral Ligands for Asymmetric Catalysis (e.g., Dibenzofuran-4,6-bis(oxazoline) (DBFOX))

A prominent class of ligands derived from dibenzofuran is the Dibenzofuran-4,6-bis(oxazoline) family, commonly abbreviated as DBFOX. These are C2-symmetric, tridentate ligands that coordinate to a metal center through the two nitrogen atoms of the oxazoline (B21484) rings and the oxygen atom of the furan ring. orgsyn.org This coordination geometry has proven highly effective in a variety of asymmetric transformations.

The synthesis of bis(oxazoline) ligands is well-established and can be conveniently achieved from bi-functional starting materials, most commonly dicarboxylic acids or dinitriles. wikipedia.org The reaction of a dinitrile with a chiral amino alcohol is a standard method for producing these ligands. wikipedia.orgnih.gov Therefore, a precursor such as Dibenzofuran-4,6-dicarbonitrile serves as a direct and logical starting point for the synthesis of DBFOX ligands. This positions this compound as fundamentally related to the synthesis of this important ligand class. The chirality of the final ligand is introduced from the readily available chiral amino alcohols, which are often derived from the chiral pool of amino acids. wikipedia.org

Application in Metal-Catalyzed Organic Transformations

Once synthesized, DBFOX ligands are complexed with various metal salts to generate chiral Lewis acid catalysts. These catalysts have been successfully employed in a range of metal-catalyzed organic transformations, achieving high yields and excellent enantioselectivities. The rigidity of the dibenzofuran backbone is crucial for controlling the geometry around the metal center, which in turn dictates the stereochemical outcome of the reaction. nbinno.com

For example, the complex formed from DBFOX/Ph (where the oxazoline ring has a phenyl substituent) and nickel(II) perchlorate (B79767) has been used to catalyze enantioselective Diels-Alder reactions, nitrone cycloadditions, and radical conjugate additions. orgsyn.org The defined chiral pocket created by the ligand effectively shields one face of the substrate, leading to the preferential formation of one enantiomer. Dibenzofuran-based phosphine (B1218219) ligands have also been utilized in rhodium and palladium catalysis for important reactions like C-H activation and cross-coupling. nbinno.com

Table 2: Enantioselective Cyclopropanation of Styrene using a Copper(I)-Bis(oxazoline) Catalyst nih.gov

| Diazoester | Ligand | Catalyst Loading (mol%) | Yield (%) | Diastereoselectivity (cis:trans) | Enantiomeric Excess (% ee, trans) |

|---|---|---|---|---|---|

| Ethyl diazoacetate | 25 | 2 | 75 | 29:71 | 97 |

| d-Menthyl diazoacetate | 24b | 1 | 78 | 27:73 | 95 |

| l-Menthyl diazoacetate | 24b | 1 | 74 | 29:71 | 91 |

Note: Ligands 24b and 25 are C2-symmetric bis(oxazoline) ligands. This table illustrates the high enantioselectivity achievable with metal-bis(oxazoline) complexes in a representative reaction.

Advanced Chemical Probes and Tools in Chemical Biology

This compound serves as a valuable scaffold in the development of sophisticated tools for chemical biology. Its rigid, planar structure and the versatile reactivity of the nitrile group allow for the creation of specialized molecular probes to explore complex biological systems.

The design of molecular probes based on this compound leverages its intrinsic properties. The dibenzofuran core often serves as a fluorescent reporter group, whose photophysical characteristics can be modulated by its interaction with biomolecules. The nitrile (-CN) functional group is a key synthetic handle, allowing for the covalent attachment of various moieties to construct a functional probe.

The general design strategy involves:

A Recognition Element: A part of the molecule designed to selectively bind to a specific biological target, such as a protein or nucleic acid.

A Reporter Group: The dibenzofuran core itself can act as a fluorophore. Changes in its local environment upon binding to a target can lead to a detectable change in fluorescence intensity or wavelength.

A Linker: A chain of atoms connecting the recognition element to the reporter group.

A Reactive Group: For probes designed for covalent labeling, the nitrile group can be chemically transformed into a reactive "warhead" that forms a permanent bond with the target.

Synthesis of these probes typically starts with the this compound building block. The nitrile group can be chemically modified through reactions such as reduction to an amine (for subsequent amide coupling) or hydrolysis to a carboxylic acid. These transformations allow for the attachment of linkers, affinity tags (like biotin), or specific binding ligands, yielding a final probe tailored for studying a particular biomolecular interaction.

Probes derived from this compound are instrumental in elucidating biological mechanisms, particularly in the study of enzyme inhibition. nih.gov The dibenzofuran scaffold is found in various natural products that exhibit biological activity, suggesting that this core structure can effectively interact with enzyme active sites. researchgate.net

One powerful application is in competitive profiling of enzyme inhibitors. nih.gov In this technique, an activity-based probe (ABP) is synthesized from the this compound scaffold. This probe is designed to bind covalently to a specific residue, often a nucleophilic cysteine or serine, in the active site of an enzyme. nih.gov The probe also contains a reporter tag, such as a fluorophore or an alkyne handle for subsequent "click" chemistry attachment of a reporter.

The investigation process is as follows:

The target enzyme is incubated with the dibenzofuran-based probe, leading to covalent labeling of the active site and a detectable signal (e.g., fluorescence).

In a separate experiment, the enzyme is first incubated with a potential inhibitor before the probe is added.

If the inhibitor binds to the active site, it blocks the probe from binding, resulting in a significantly reduced signal. nih.gov

By quantifying the decrease in signal, researchers can determine the potency and binding affinity of potential inhibitors. This method allows for high-throughput screening of inhibitor libraries and provides direct evidence of target engagement within a complex biological sample. The rigid structure of the dibenzofuran core can impart high specificity to the probe, helping to minimize off-target labeling.

Functional Materials for Sensing and Molecular Recognition

The unique electronic and photophysical properties of the this compound framework make it an attractive component for the development of advanced functional materials, especially for chemical sensing and molecular recognition. The fusion of benzene (B151609) rings with a central furan ring creates an extended π-conjugated system, which is often associated with fluorescence and other useful optical properties.

The presence of the electron-withdrawing nitrile group significantly influences the electronic structure of the dibenzofuran core. This modification can enhance properties relevant to sensing, such as:

Fluorescence Quantum Yield: The efficiency of light emission after absorption.

Solvatochromism: A change in emission color in response to solvent polarity.

Electron Affinity: The ability to accept electrons, which is crucial for applications in organic electronics.

These properties allow materials incorporating the this compound unit to function as chemosensors. The sensing mechanism often relies on the modulation of the material's fluorescence upon interaction with a target analyte. For instance, the lone pair of electrons on the nitrile's nitrogen atom or the π-electron cloud of the aromatic rings can interact with metal ions or electron-deficient organic molecules. Such binding events alter the electronic state of the dibenzofuran moiety, leading to a detectable change in the fluorescence signal, such as quenching (turning off) or enhancement (turning on).

| Potential Sensing Application | Sensing Mechanism | Role of this compound |

| Metal Ion Detection | Coordination of the metal ion with the nitrile group or cation-π interactions with the aromatic rings, leading to fluorescence quenching or enhancement. | Provides the fluorescent signaling unit and the binding site. |

| Anion Recognition | Hydrogen bonding interactions with sensors functionalized from the nitrile group (e.g., amide or urea (B33335) derivatives). | Serves as the rigid, fluorescent backbone for the sensor. |

| Small Organic Molecules | π-π stacking interactions between the dibenzofuran core and aromatic analytes, disrupting excimer formation and changing emission properties. | Acts as the primary interacting and signaling component. |

Role in Advanced Organic Synthesis as a Building Block

This compound is a versatile building block in advanced organic synthesis, providing access to a wide range of more complex molecules for materials science and medicinal chemistry. rsc.orgresearchgate.net Its utility stems from the presence of two key reactive domains: the nitrile group and the aromatic backbone. This dual functionality allows for orthogonal chemical modifications, where one part of the molecule can be altered without affecting the other.

The nitrile group is a particularly powerful functional handle that can be transformed into a variety of other essential chemical groups. This versatility makes this compound a valuable starting material for synthesizing libraries of compounds with diverse functionalities.

| Functional Group Transformation | Typical Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | H₂SO₄ (aq), heat; or NaOH (aq), heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄; or H₂, Raney Nickel | Primary Amine (-CH₂NH₂) |

| Addition of Grignard Reagents | 1. RMgBr; 2. H₃O⁺ | Ketone (-C(O)R) |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Future Perspectives and Emerging Research Directions for Dibenzofuran 4 Carbonitrile

Development of More Efficient and Sustainable Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Dibenzofuran-4-carbonitrile, a key focus is the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. Traditional methods for constructing the dibenzofuran (B1670420) core often rely on harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents.

Emerging research is geared towards the utilization of catalytic systems that offer high atom economy and minimize waste. Palladium-catalyzed cross-coupling reactions, for instance, have shown considerable promise in the synthesis of dibenzofuran derivatives. researchgate.net Future strategies will likely involve the development of more robust and reusable palladium catalysts, potentially based on supported nanoparticles or encapsulated systems, to further enhance sustainability.

Another promising avenue is the application of C-H activation strategies. researchgate.netresearchgate.net This approach allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. Research is anticipated to focus on the regioselective C-H cyanation of the dibenzofuran scaffold to introduce the nitrile group in a more direct and efficient manner.

Furthermore, flow chemistry and microwave-assisted synthesis are expected to play a pivotal role in optimizing the production of this compound. These technologies offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety profiles.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Catalysis | High efficiency, selectivity, and atom economy. | Development of reusable catalysts, exploration of earth-abundant metal catalysts. |

| C-H Activation | Increased synthetic efficiency, reduced waste. | Improving regioselectivity, expanding substrate scope. |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety. | Integration with in-line purification and analysis. |

| Microwave Synthesis | Rapid reaction rates, improved yields. | Scale-up of microwave-assisted protocols. |

Exploration of Novel Reactivity and Functionalization Pathways

The dibenzofuran core and the nitrile group of this compound offer multiple sites for further chemical modification, opening up a vast chemical space for the design of new functional molecules. Future research will undoubtedly focus on exploring the untapped reactivity of this scaffold.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation leading to a new class of compounds with distinct properties. ekb.egmdpi.com The development of novel catalytic methods for these transformations that are tolerant of the dibenzofuran core will be a key area of investigation.

Moreover, the aromatic rings of the dibenzofuran moiety are susceptible to electrophilic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging. Future work will likely involve the use of directing groups or the application of regioselective C-H functionalization techniques to precisely install new substituents at desired positions. This will enable the fine-tuning of the electronic and steric properties of this compound derivatives for specific applications.

The exploration of cycloaddition reactions involving the furan (B31954) ring of the dibenzofuran system could also lead to the synthesis of novel polycyclic aromatic compounds with unique three-dimensional structures and interesting photophysical properties.

Advanced Computational Modeling and Machine Learning Approaches in Discovery and Design

The synergy between experimental chemistry and computational modeling is becoming increasingly crucial in accelerating the discovery and design of new molecules. For this compound, advanced computational tools are poised to play a transformative role.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and excited state properties of this compound and its derivatives. researchgate.netmdpi.com This information is invaluable for predicting their photophysical properties, such as absorption and emission wavelengths, and for designing molecules with tailored optoelectronic characteristics. Theoretical studies can also elucidate reaction mechanisms, aiding in the development of more efficient synthetic routes. nih.gov

Machine learning (ML) is emerging as a powerful tool for navigating the vast chemical space of possible this compound derivatives. By training ML models on existing experimental data, it is possible to predict the properties and reactivity of new, un-synthesized compounds. This predictive capability can significantly reduce the time and resources required for experimental screening by prioritizing the most promising candidates for synthesis and testing. For example, ML models could be developed to predict the efficiency of this compound-based materials in organic light-emitting diodes (OLEDs) based on their molecular structure.

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties, elucidation of reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra to guide the design of new dyes and emitters. |

| Machine Learning (ML) | Prediction of reactivity, screening of virtual libraries for desired properties, optimization of reaction conditions. |

| Quantitative Structure-Property Relationship (QSPR) | Establishing correlations between molecular structure and material performance. |

Integration into Next-Generation Multifunctional Materials

The unique combination of a rigid, electron-rich dibenzofuran core and an electron-withdrawing nitrile group makes this compound an excellent candidate for incorporation into a wide range of multifunctional materials.

In the field of organic electronics, dibenzofuran derivatives are already being explored as host materials in phosphorescent OLEDs due to their high triplet energy. researchgate.net The introduction of a nitrile group can further modulate the electronic properties, potentially leading to improved charge transport and device efficiency. Future research will focus on the design and synthesis of novel this compound-based polymers and small molecules for use as emitters, hosts, and charge transport materials in OLEDs and other organic electronic devices. researchgate.net

The inherent fluorescence of the dibenzofuran scaffold also opens up possibilities for its use in chemical sensors. By attaching specific recognition units to the this compound core, it may be possible to develop sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Furthermore, the rigid and planar nature of the molecule makes it an attractive building block for the construction of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The nitrile groups within the framework could serve as binding sites for metal ions or as reactive handles for post-synthetic modification.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The full potential of this compound will only be realized through a highly interdisciplinary research approach that bridges the gap between chemistry, physics, and materials science.

Chemists will continue to focus on developing novel synthetic methods and functionalization strategies to create a diverse library of this compound derivatives. Physicists will play a crucial role in characterizing the fundamental photophysical and electronic properties of these new materials. This includes detailed studies of their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities.

Materials scientists will then leverage this fundamental understanding to integrate these compounds into functional devices. This involves optimizing device architectures, understanding the structure-property relationships at the macroscopic level, and exploring new applications for these materials. The collaborative effort will be essential for translating the promising molecular properties of this compound into tangible technological advancements.

The ongoing exploration of this compound and its derivatives promises to yield exciting discoveries at the intersection of these scientific disciplines, paving the way for the development of next-generation materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dibenzofuran-4-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of pre-functionalized biphenyl precursors. For example, nitrile introduction via palladium-catalyzed cyanation or nucleophilic substitution reactions. Optimization should focus on temperature control (e.g., 80–120°C for cyclization) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity can be enhanced using column chromatography with silica gel (60–200 mesh) and eluents like ethyl acetate/hexane (1:4) . Yield improvements may require inert atmospheres (N₂/Ar) and stoichiometric adjustments of reagents (e.g., 1.2 equivalents of KCN for cyanation).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : In H NMR, aromatic protons appear as doublets in δ 7.2–8.1 ppm (J = 8–9 Hz), while the nitrile group () is silent. C NMR shows a nitrile carbon peak near δ 115–120 ppm .

- IR : A sharp absorption band at ~2220 cm confirms the nitrile group.

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 169 for the molecular ion ) should align with high-purity standards (>98.0% GC) .

Q. What safety precautions are necessary when handling Dibenzofuran derivatives in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation (risk of respiratory irritation). Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected H NMR splitting) may arise from impurities or tautomerism. Use orthogonal techniques:

- HPLC-PDA : To check purity and isolate isomers.

- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles near the nitrile group) .

- DFT calculations : Compare experimental vs. computed spectra (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate assignments .

Q. What computational approaches are available for predicting synthetic pathways or reaction mechanisms of this compound?

- Methodological Answer : AI-driven tools (e.g., Reaxys or Pistachio) can propose retrosynthetic routes by analyzing >10 reactions. For mechanistic studies:

- Molecular Dynamics (MD) : Simulate transition states in cyclization reactions.

- Density Functional Theory (DFT) : Calculate activation energies for nitrile introduction steps. A recent study used M06-2X/def2-TZVP to model Pd-catalyzed pathways .

Q. How does the electronic structure of this compound influence its reactivity compared to sulfur-containing analogs like dibenzothiophene?

- Methodological Answer : The oxygen atom in dibenzofuran creates a stronger electron-withdrawing effect vs. sulfur in dibenzothiophene. This lowers the LUMO energy (-1.8 eV for this compound vs. -1.5 eV for dibenzothiophene), enhancing electrophilic substitution at the 4-position. Reactivity can be quantified using Hammett constants ( for ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.